

Berberine Chloride Hydrate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Berberine chloride hydrate*

Cat. No.: *B1649384*

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This technical guide provides an in-depth overview of **Berberine chloride hydrate**, tailored for researchers, scientists, and professionals in drug development. This document covers its chemical identity, physicochemical properties, and key biological activities, with a focus on its role in modulating critical cellular signaling pathways.

Chemical Identification

Berberine chloride hydrate is the hydrated salt form of berberine, a quaternary ammonium salt from the protoberberine group of isoquinoline alkaloids. While several CAS numbers are referenced in literature and commercial sources, the most frequently cited CAS number for **Berberine chloride hydrate** is 141433-60-5.^{[1][2][3][4][5][6]} Other reported CAS numbers include 68030-18-2 and 633-65-8 for berberine chloride and its hydrated forms.^{[7][8][9][10][11]}

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Berberine chloride hydrate**. The values represent data compiled from various suppliers and databases.

Property	Value	References
Molecular Formula	C ₂₀ H ₁₈ ClNO ₄ ·xH ₂ O	[1][2][3]
Molecular Weight	371.81 g/mol (anhydrous basis)	[2][3][10]
Appearance	Yellow crystals or crystalline powder	[1][2]
Melting Point	145 °C (decomposition) or 204-206 °C (decomposition)	[1][2]
Solubility	Soluble in hot water; slightly soluble in water and ethanol.	[8][12]
Purity	Typically ≥90% or ≥95%	[2][13]

Biological Activity and In Vitro Data

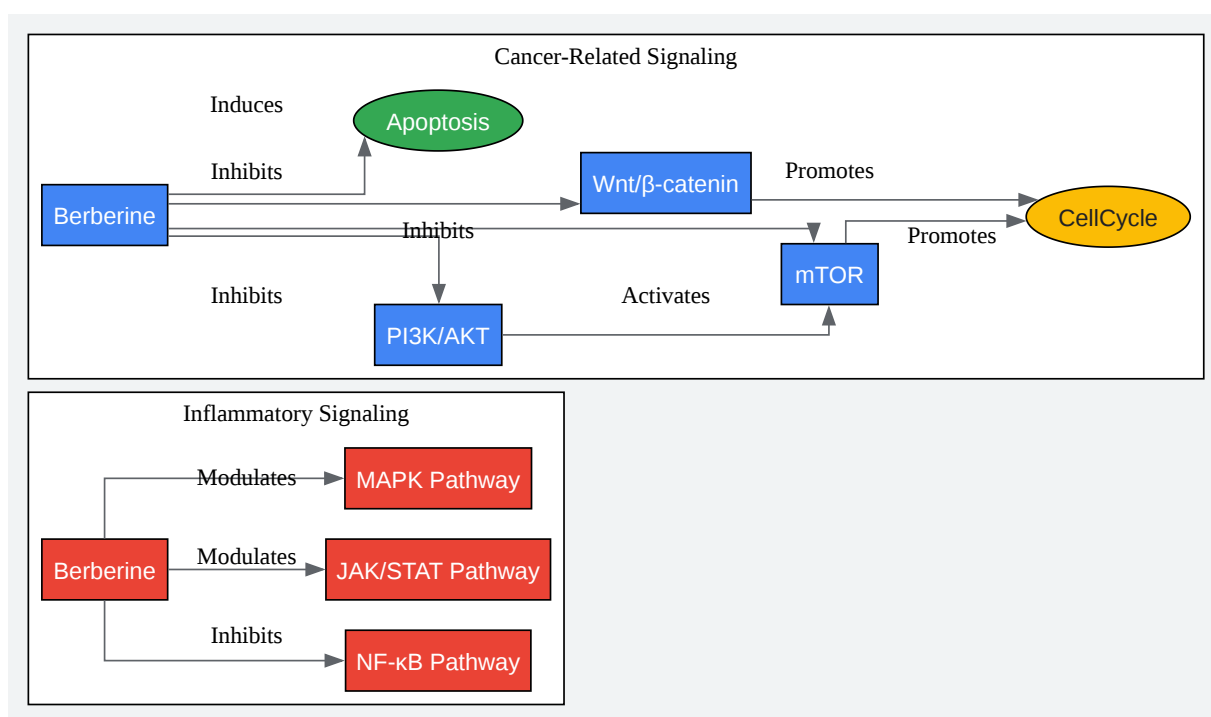
Berberine is recognized for its broad range of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][7] It is known to induce the generation of reactive oxygen species (ROS) and inhibit DNA topoisomerase.[7][12]

The following table presents quantitative data from in vitro studies on the effects of **Berberine chloride hydrate** on colorectal carcinoma cell lines.

Cell Line	Assay	Endpoint	Result	References
LoVo	Proliferation	IC ₅₀ (72h)	40.8 ± 4.1 μM	[8]
HCT116	Proliferation	IC ₅₀ (72h)	98.6 ± 2.9 μM	[8]
LoVo	Cell Cycle Analysis (24h)	Cell Cycle Arrest	Accumulation of cells in the G2/M phase at 40 μM	[8][14]
LoVo	Protein Expression (24h)	Western Blot	Suppression of cyclin B1, cdc2, and cdc25c at 10-80 μM	[8][14]

Key Signaling Pathways

Berberine exerts its biological effects by modulating a multitude of cellular signaling pathways implicated in cancer and inflammation. These include the NF- κ B, MAPK, and PI3K/AKT/mTOR pathways.[15][16][17][18]



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Key signaling pathways modulated by Berberine.

Experimental Protocols

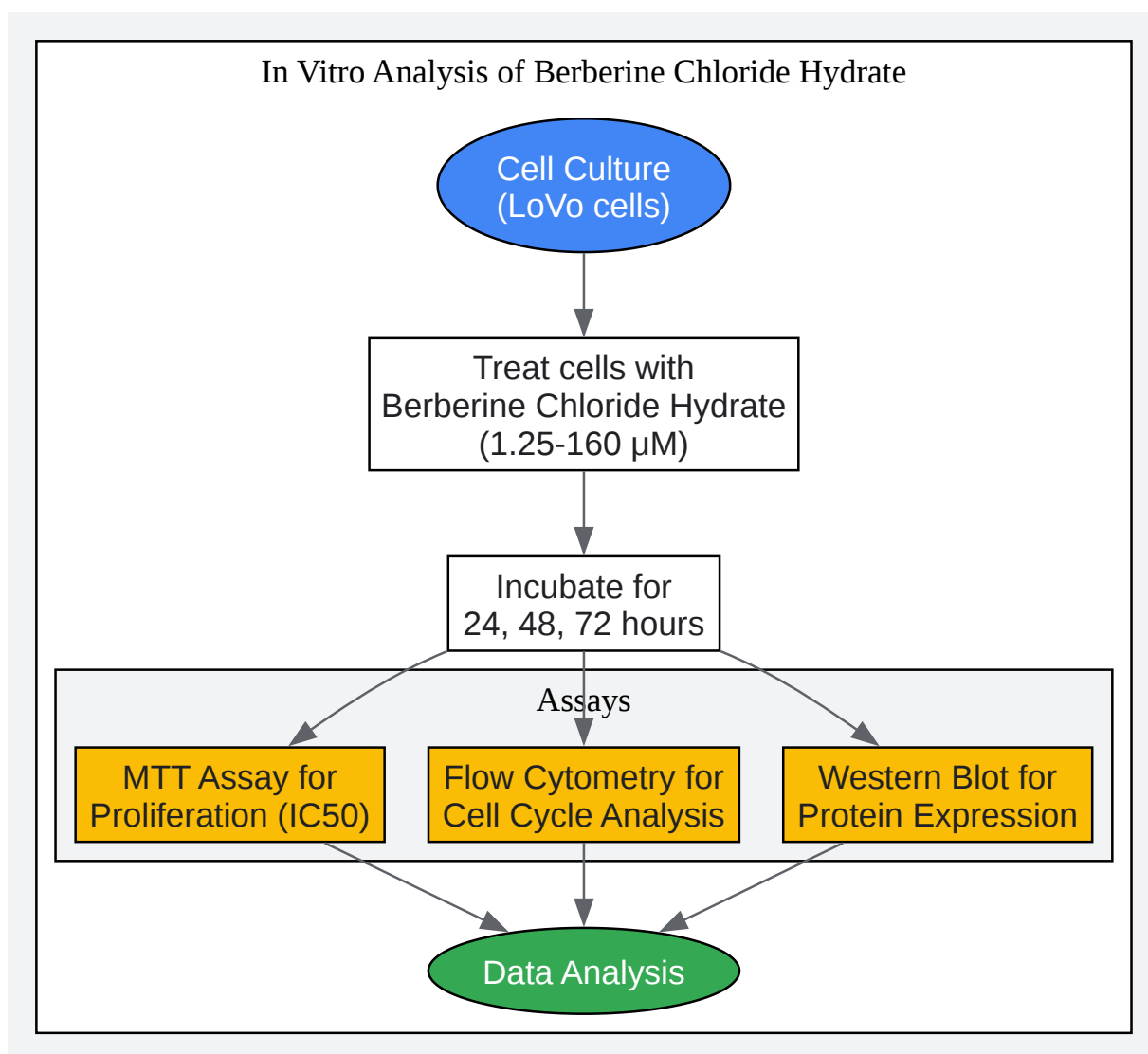
This section provides a representative methodology for investigating the in vitro effects of **Berberine chloride hydrate** on cancer cell lines, based on published studies.[8][14]

Objective: To determine the anti-proliferative and cell cycle effects of **Berberine chloride hydrate** on a human colorectal cancer cell line (e.g., LoVo).

Materials:

- **Berberine chloride hydrate**
- LoVo human colorectal adenocarcinoma cells
- Cell culture medium (e.g., F-12K Medium) supplemented with fetal bovine serum (FBS) and antibiotics
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
- Dimethyl sulfoxide (DMSO)
- Propidium iodide (PI)
- RNase A
- Phosphate-buffered saline (PBS)
- Antibodies for Western blotting (e.g., anti-cyclin B1, anti-cdc2, anti-cdc25c, anti- β -actin)

Workflow Diagram:



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General workflow for in vitro experiments.

Detailed Methodologies:

- Cell Culture and Treatment:
 - Culture LoVo cells in the recommended medium at 37°C in a humidified atmosphere with 5% CO₂.

- Prepare a stock solution of **Berberine chloride hydrate** in an appropriate solvent (e.g., water or DMSO).
- Seed cells in multi-well plates at a predetermined density.
- After allowing cells to attach, treat them with various concentrations of **Berberine chloride hydrate** (e.g., ranging from 1.25 μM to 160 μM) for specified durations (e.g., 24, 48, and 72 hours).^{[8][14]}
- Cell Proliferation Assay (MTT Assay):
 - Following treatment, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
 - Solubilize the formazan crystals by adding DMSO.
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC_{50} value.
- Cell Cycle Analysis (Flow Cytometry):
 - Harvest cells after treatment (e.g., with 10-80 μM Berberine for 24 hours).^{[8][14]}
 - Wash the cells with PBS and fix them in cold 70% ethanol.
 - Treat the fixed cells with RNase A to degrade RNA.
 - Stain the cellular DNA with propidium iodide (PI).
 - Analyze the cell cycle distribution (G1, S, G2/M phases) using a flow cytometer.
- Protein Expression Analysis (Western Blot):
 - Lyse the treated cells to extract total proteins.
 - Determine protein concentration using a suitable assay (e.g., BCA assay).

- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with primary antibodies against target proteins (e.g., cyclin B1, cdc2, cdc25c) and a loading control (e.g., β -actin).
- Incubate with a corresponding secondary antibody.
- Visualize the protein bands using an appropriate detection system.

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